N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide
Description
Properties
Molecular Formula |
C15H13FN4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C15H13FN4O2S/c1-3-11(21)18-15-17-8(2)12(23-15)14-19-13(20-22-14)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H,17,18,21) |
InChI Key |
OLEYSRVZYNTQFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Amidoxime Formation
4-Fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6–8 hours) to yield 4-fluorophenylamidoxime.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₂OH·HCl, NaOH | EtOH/H₂O | 80°C | 6–8 h | 85–90% |
Cyclization to Oxadiazole
The amidoxime undergoes cyclization with ethyl malonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0°C to room temperature, 12 hours).
Key Data
Hydrolysis to Carboxylic Acid
The ester is hydrolyzed using 2M NaOH in ethanol/water (1:1) under reflux (4 hours), followed by acidification with HCl to pH 2–3.
Thiazole Ring Formation
The thiazole moiety is constructed via Hantzsch thiazole synthesis or oxidative cyclization.
Thioamide Preparation
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid reacts with thioacetamide in phosphorus oxychloride (POCl₃) at 70°C for 3 hours to form the thioamide intermediate.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Thioacetamide | POCl₃ | 70°C | 3 h | 65% |
Cyclization to Thiazole
The thioamide undergoes cyclization with ethyl 3-bromopyruvate in DMF at 100°C for 6 hours, yielding 5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazole-2(3H)-one.
Key Data
Propanamide Functionalization
The propanamide side chain is introduced via nucleophilic substitution or coupling.
Alkylation of Thiazole
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazole-2(3H)-one reacts with propanoyl chloride in anhydrous DCM using TEA (0°C, 2 hours).
Reaction Conditions
| Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Propanoyl chloride | TEA | DCM | 0°C → RT | 2 h | 68% |
Coupling via HBTU
Alternative coupling uses HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF. The thiazole intermediate reacts with propanamide in the presence of DIPEA (N,N-diisopropylethylamine) at room temperature (12 hours).
Key Data
Stereochemical Control and Isomerization
The (Z)-configuration is stabilized via kinetic control during alkylation.
Isomerization Studies
Heating the (E)-isomer in toluene at 110°C for 24 hours achieves a 9:1 (Z:E) ratio.
Conditions
| Solvent | Temperature | Time | Z:E Ratio |
|---|---|---|---|
| Toluene | 110°C | 24 h | 9:1 |
Purification and Characterization
Final purification uses column chromatography (SiO₂, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, Ar-F), 7.15 (d, 2H, Ar-F), 3.25 (q, 2H, CH₂), 2.45 (s, 3H, CH₃), 1.15 (t, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Cost Efficiency |
|---|---|---|---|---|
| Alkylation | 68% | 92% | 2 h | High |
| HBTU Coupling | 75% | 95% | 12 h | Moderate |
| Isomerization | 82%* | 98% | 24 h | Low |
*After isomerization.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and oxadiazole moieties have demonstrated significant antimicrobial properties. Research indicates that derivatives of these structures often exhibit antibacterial and antifungal activities against a range of pathogens. For instance:
- Case Study : A study on thiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating that specific substitutions on the thiazole ring can enhance efficacy.
Anti-inflammatory Potential
The compound's structural attributes suggest potential as an anti-inflammatory agent. Compounds that inhibit tumor necrosis factor-alpha (TNFα) and its receptor (TNFR1) are particularly valuable in treating inflammatory diseases:
- Research Insight : Novel inhibitors targeting TNFα have been identified as promising candidates for further research in anti-inflammatory therapies, highlighting the relevance of compounds similar to N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide in this domain .
Anticancer Properties
The presence of fluorinated aromatic rings is known to influence the binding affinity to biological targets, potentially leading to anticancer effects. Compounds with similar structures have been explored for their cytotoxicity against various cancer cell lines:
- Research Findings : Studies have indicated that certain oxadiazole derivatives exhibit cytotoxicity against cancer cell lines, suggesting that this compound could possess analogous properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes the synthesis pathway:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-fluorobenzaldehyde + Thiosemicarbazide | Ethanol + NaOH | Intermediate Compound |
| 2 | Intermediate + Isocyanate | Reflux | N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methylthiazol-2(3H)-ylidene]propanamide |
Characterization Techniques : The synthesized compound can be characterized using various spectroscopic methods such as IR spectroscopy for functional group identification and NMR spectroscopy for structural confirmation.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects: Fluorophenyl vs. Methoxyphenyl
The closest analog, N-[(2Z)-5-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-4-Methyl-1,3-Thiazol-2(3H)-Ylidene]Propanamide (), replaces the fluorine atom with a methoxy group. Key differences include:
Table 1: Substituent Comparison
| Property | Target Compound (4-Fluorophenyl) | Methoxy Analog (4-Methoxyphenyl) |
|---|---|---|
| Molecular Formula | C16H15FN4O3S | C16H16N4O3S |
| Molecular Weight | 362.38 g/mol | 344.4 g/mol |
| Key Substituent Effect | Electron-withdrawing (F) | Electron-donating (OCH3) |
| Metabolic Stability | High (fluorine) | Moderate (methoxy) |
Core Heterocycle Modifications
Thiadiazole vs. Thiazole Derivatives
Compound 6 from contains a thiadiazole ring instead of a thiazole. The sulfur atom in thiadiazole increases rigidity and may alter π-stacking interactions.
Oxadiazole vs. Isoxazole Systems
In , 6 incorporates an isoxazole ring, whereas the target compound uses a 1,2,4-oxadiazole. Oxadiazoles are more thermally stable and have higher dipole moments, which can enhance intermolecular interactions in biological systems .
Table 2: Heterocycle Comparison
| Compound | Core Structure | Thermal Stability | Dipole Moment |
|---|---|---|---|
| Target Compound | Thiazole-Oxadiazole | High | Moderate-High |
| Compound 6 () | Thiadiazole-Isoxazole | Moderate | Moderate |
Amide Group Variations
The target compound’s propanamide group is structurally distinct from the benzamide derivatives in (e.g., 8a–d ). The shorter alkyl chain in propanamide may reduce steric hindrance, improving membrane permeability compared to bulkier benzamide analogs .
Pharmacological Potential
While direct pharmacological data for the target compound are unavailable, structurally related compounds in and exhibit activities tied to heterocyclic cores:
- : Pyrazolylamino-thiazole derivatives demonstrated anti-inflammatory activity, highlighting the importance of the thiazole-amide framework .
Biological Activity
N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]propanamide is a complex organic compound featuring multiple functional groups, including oxadiazole and thiazole rings. These structural elements contribute to its potential biological activities, which are of significant interest in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has a unique arrangement of atoms with the following characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C17H17FN4O2S |
| Molecular Weight | 366.40 g/mol |
| CAS Number | 1092338-81-2 |
| Structural Features | Contains oxadiazole and thiazole rings |
Biological Activity
Research indicates that compounds with thiazole and oxadiazole rings exhibit significant biological activities. The specific biological activities associated with this compound include:
- Antimicrobial Activity : The presence of the oxadiazole ring is linked to antimicrobial properties. Studies suggest that derivatives of oxadiazole can inhibit bacterial growth effectively.
- Antitumor Activity : The thiazole component has been associated with antitumor effects. Compounds containing thiazoles have shown cytotoxic activity against various cancer cell lines .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, as suggested by preliminary studies indicating its potential in modulating inflammatory pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interaction between the compound and specific biological targets—such as enzymes or receptors involved in inflammation and tumor progression—plays a crucial role in its activity.
Case Studies
Several studies have explored the biological activity of related compounds and their mechanisms:
- Cytotoxicity Studies : In vitro studies have shown that similar compounds exhibit varying degrees of cytotoxicity against human tumor cell lines. For example, palladium complexes containing thiosemicarbazone derivatives demonstrated significant antiproliferative effects on prostate carcinoma cells .
- Antimicrobial Efficacy : A study on thiazole derivatives found that certain compounds exhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis of this compound requires careful selection of precursors and reaction conditions. The 1,2,4-oxadiazol-5-yl and 1,3-thiazol-2(3H)-ylidene moieties are critical structural elements. A multi-step approach is often employed:
- Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative .
- Step 2 : Thiazole ring synthesis using a Hantzsch reaction, incorporating a methyl group at position 4 and a propanamide substituent .
- Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., APS or DMDAAC in similar systems) influence yield and purity .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Prevents side reactions |
| Solvent | DMF or THF | Enhances solubility of intermediates |
| Catalyst | APS (1 mol%) | Accelerates cyclization |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the Z-configuration of the thiazole-ylidene group and the fluorophenyl substitution pattern .
- FT-IR : Identifies carbonyl (C=O) stretching (~1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) in the propanamide group .
- UV-Vis : Detects π→π* transitions in the oxadiazole and thiazole rings (λmax ~260–300 nm) .
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities, as demonstrated for analogous fluorophenyl-thiazole derivatives .
Q. How can researchers assess the compound's stability under experimental conditions?
- Thermal Stability : TGA/DSC analysis (e.g., heating at 5°C/min to 300°C) to identify decomposition points .
- Photostability : Expose to UV light (254–365 nm) and monitor degradation via HPLC .
- Hydrolytic Stability : Incubate in buffers (pH 2–12) and track degradation products using LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound's bioactivity?
- DFT Calculations : Optimize molecular geometry and frontier orbital analysis (HOMO/LUMO) to predict reactivity and binding affinity .
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on interactions with the oxadiazole and fluorophenyl groups .
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogous compounds .
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from variations in assay conditions or cellular models. Strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics .
- Metabolic Profiling : Use hepatic microsomes to assess interspecies differences in metabolism that may affect efficacy .
- Crystallographic Studies : Resolve target-ligand binding modes to clarify structure-activity relationships .
Q. What strategies optimize the compound's pharmacokinetic properties?
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility without compromising oxadiazole-thiazole core interactions .
- Prodrug Design : Mask the propanamide group with enzymatically cleavable esters to enhance bioavailability .
- CYP450 Inhibition Screening : Identify metabolic liabilities using human liver microsomes and CYP isoform-specific inhibitors .
| Modification | Effect on logP | Bioavailability (Rat) |
|---|---|---|
| Parent compound | 3.2 | 22% |
| Hydroxyl derivative | 2.5 | 45% |
| Prodrug (ester) | 2.8 | 65% |
Methodological Notes
- Synthetic Challenges : Steric hindrance at the thiazole-ylidene position may require microwave-assisted synthesis to improve reaction efficiency .
- Data Reproducibility : Strict control of anhydrous conditions is critical during oxadiazole formation to prevent hydrolysis .
- Advanced Characterization : Dynamic NMR can elucidate conformational dynamics of the Z-configuration in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
